5-Amino-2,3-difluorobenzaldehyde
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Overview
Description
5-Amino-2,3-difluorobenzaldehyde: is a chemical compound with the molecular formula C₇H₄F₂NO. Its systematic name is 2,3-difluoro-5-formylaniline. Here’s a brief introduction:
Chemical Formula: C₇H₄F₂NO
Molecular Weight: 142.10 g/mol
Preparation Methods
Synthetic Routes::
Henry Condensation:
- Information on large-scale industrial production methods for this compound is limited. It is primarily synthesized in research laboratories.
Chemical Reactions Analysis
Reactions::
Aldol Condensation: 5-Amino-2,3-difluorobenzaldehyde can undergo aldol condensation reactions with other carbonyl compounds.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Base-Catalyzed Reactions: NaOH, ethanol.
Reduction: Sodium borohydride (NaBH₄), catalytic hydrogenation.
Substitution: Various nucleophiles (e.g., amines, thiols).
- Aldol condensation products (e.g., α,β-unsaturated aldehydes).
- Reduced product (alcohol).
Scientific Research Applications
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Fluorinated Compounds: Its fluorine atoms contribute to unique reactivity.
Medicinal Chemistry:
Mechanism of Action
- The exact mechanism of action for 5-Amino-2,3-difluorobenzaldehyde depends on its specific application. It may interact with biological targets or participate in chemical transformations.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C7H5F2NO |
---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
5-amino-2,3-difluorobenzaldehyde |
InChI |
InChI=1S/C7H5F2NO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H,10H2 |
InChI Key |
VEPBROOZADTVJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)F)N |
Origin of Product |
United States |
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